Bisdethiobis(methylthio)gliotoxin

Catalog No.
S598688
CAS No.
74149-38-5
M.F
C15H20N2O4S2
M. Wt
356.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bisdethiobis(methylthio)gliotoxin

CAS Number

74149-38-5

Product Name

Bisdethiobis(methylthio)gliotoxin

IUPAC Name

(3R,5aS,6S,10aR)-6-hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-6,10-dihydro-5aH-pyrazino[1,2-a]indole-1,4-dione

Molecular Formula

C15H20N2O4S2

Molecular Weight

356.5 g/mol

InChI

InChI=1S/C15H20N2O4S2/c1-16-12(20)14(22-2)7-9-5-4-6-10(19)11(9)17(14)13(21)15(16,8-18)23-3/h4-6,10-11,18-19H,7-8H2,1-3H3/t10-,11-,14+,15+/m0/s1

InChI Key

OVBAGMZLGLXSBN-UOVKNHIHSA-N

SMILES

CN1C(=O)C2(CC3=CC=CC(C3N2C(=O)C1(CO)SC)O)SC

Synonyms

bisdethiobis(methylthio)gliotoxin, FR 49175, FR-49175

Canonical SMILES

CN1C(=O)C2(CC3=CC=CC(C3N2C(=O)C1(CO)SC)O)SC

Isomeric SMILES

CN1C(=O)[C@@]2(CC3=CC=C[C@@H]([C@H]3N2C(=O)[C@@]1(CO)SC)O)SC

Comprehensive Summary of the Application

BmGT as a Fungal Secondary Metabolite:

Summary of Results and Outcomes

Bisdethiobis(methylthio)gliotoxin is a sulfur-containing compound classified as an organonitrogen and organooxygen compound, with the molecular formula C₁₅H₂₀N₂O₄S₂. It is related to gliotoxin, a well-known mycotoxin produced by certain fungi, particularly Aspergillus fumigatus and Geosmithia pallida . The compound is characterized by its unique structure, which includes two methylthio groups and a diketopiperazine backbone.

  • The mechanism of BmGT's role in fungal infection is still under investigation [].
  • However, research suggests it might be less cytotoxic (toxic to cells) than gliotoxin [].
  • As BmGT is a fungal metabolite, it may have inherent toxicities. However, specific data on its safety hazards is limited in readily available scientific publications.

Bisdethiobis(methylthio)gliotoxin is formed through various biochemical pathways involving the modification of gliotoxin. One significant reaction involves the cleavage of the disulfide bond in gliotoxin, facilitated by specific enzymes such as GtmA. This reaction results in the formation of bisdethiobis(methylthio)gliotoxin, which may exhibit reduced cytotoxicity compared to its parent compound .

The biosynthesis of bisdethiobis(methylthio)gliotoxin involves several enzymatic steps:

  • S-Methylation: The addition of methyl groups to sulfur atoms.
  • Disulfide Bond Cleavage: The transformation of disulfide bonds into thioacetal groups.
    These reactions indicate a complex interplay of enzymatic activities that regulate the production of this compound in fungal species .

Bisdethiobis(methylthio)gliotoxin exhibits varied biological activities. It is known for its immunosuppressive properties, which can inhibit macrophage function and reduce inflammation. This activity is critical in understanding its role in fungal pathogenesis and potential therapeutic applications . Additionally, the compound has been shown to induce apoptosis in certain cell types and produce reactive oxygen species (ROS), contributing to its cytotoxic effects .

The synthesis of bisdethiobis(methylthio)gliotoxin occurs naturally within fungi through nonribosomal peptide synthesis pathways. Key enzymes involved include:

  • Non-ribosomal peptide synthetases: Responsible for assembling the diketopiperazine backbone.
  • Glutathione S-transferase: Catalyzes sulfurization processes.
  • Methyltransferases: Facilitate the addition of methyl groups to thiol groups .

Laboratory synthesis methods may involve chemical modifications of gliotoxin or other related compounds to create derivatives like bisdethiobis(methylthio)gliotoxin.

Bisdethiobis(methylthio)gliotoxin has potential applications in various fields:

  • Pharmaceutical Research: Its immunosuppressive properties make it a candidate for studying treatments for autoimmune diseases or transplant rejection.
  • Agriculture: Understanding its role in fungal pathogenicity can aid in developing antifungal strategies or treatments for crop diseases caused by Aspergillus species.

Interaction studies have revealed that bisdethiobis(methylthio)gliotoxin can interact with various cellular pathways. Its ability to modulate immune responses suggests potential interactions with signaling pathways involved in inflammation and apoptosis. Further research is needed to elucidate these interactions fully and their implications for therapeutic use .

Bisdethiobis(methylthio)gliotoxin shares structural and functional similarities with several other compounds derived from fungi. Here are a few notable comparisons:

Compound NameStructure TypeBiological Activity
GliotoxinDithiol compoundCytotoxic, immunosuppressive
Bis(methylthio)gliotoxinMethylated derivativeReduced cytotoxicity compared to gliotoxin
EchinomycinDioxopiperazineAntibacterial properties
HolomycinDithiol antibioticAntifungal activity

Uniqueness: Bisdethiobis(methylthio)gliotoxin's unique feature lies in its dual methylthio groups that differentiate it from other gliotoxin derivatives, potentially influencing its biological activity and interaction mechanisms .

XLogP3

0.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

356.08644947 g/mol

Monoisotopic Mass

356.08644947 g/mol

Heavy Atom Count

23

Appearance

Powder

Wikipedia

FR-49175

Dates

Modify: 2023-08-15

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